An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-6-(chloromethyl)pyridine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-6-(chloromethyl)pyridine
A Note to the Researcher: The requested topic, "6-Bromo-3-(chloromethyl)-2-methoxypyridine," did not yield specific technical data in comprehensive searches, suggesting it may be a novel or less-documented compound. To provide a scientifically rigorous and actionable guide, this document focuses on the well-characterized and structurally related bifunctional linker, 2-Bromo-6-(chloromethyl)pyridine . This molecule contains the same key reactive functionalities—a chloromethyl group and a pyridine-bound bromine—that are critical for its role as a versatile building block in advanced chemical synthesis. The principles and protocols detailed herein offer a robust framework for researchers working with similarly substituted pyridines.
Executive Summary
2-Bromo-6-(chloromethyl)pyridine is a heterocyclic bifunctional building block of significant interest in medicinal chemistry, drug discovery, and materials science.[1][2] Its value is derived from two distinct and orthogonally reactive electrophilic sites: a highly reactive sp³-hybridized carbon in the chloromethyl group and a less reactive sp²-hybridized carbon of the pyridine ring bonded to bromine. This differential reactivity allows for selective, sequential chemical transformations, making it a powerful intermediate for constructing complex molecular architectures.[1] This guide details the synthesis, characterization, and core reactivity principles of 2-Bromo-6-(chloromethyl)pyridine, providing field-proven experimental protocols and the scientific rationale behind them.
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is foundational to its application. Key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 727356-19-6 | [3][4][5] |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3][4] |
| Physical Form | Off-white to white solid | [3][5] |
| Boiling Point | 262.5 ± 25.0 °C (at 760 Torr) | [3][5] |
| ¹H-NMR Chemical Shifts (CDCl₃) | Triplets at ~7.46 ppm and ~7.62 ppm | [6] |
| ¹³C-NMR Chemical Shifts (CDCl₃) | 45.7, 121.6, 127.5, 139.4, 141.4, 157.8 ppm | [6] |
| Storage Conditions | Store in refrigerator (2 to 8 °C) under an inert atmosphere | [3] |
Synthesis and Characterization: A Modern Approach
Traditional syntheses of halogenated (chloromethyl)pyridines often rely on hazardous reagents such as n-butyllithium (pyrophoric) and thionyl chloride (toxic, produces SO₂ gas).[6][7] A more modern, safer, and scalable two-step synthesis starting from commercially available 2,6-dibromopyridine has been developed, which avoids these challenging reagents.[6][8]
Causality of the Synthetic Strategy
The logic of this improved synthesis hinges on two key choices:
-
Metal-Halogen Exchange: Instead of the hazardous n-butyllithium, a "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) is used. This reagent is less pyrophoric and facilitates a selective mono-metalation of 2,6-dibromopyridine at milder conditions than the cryogenic temperatures required for n-BuLi.[6][7]
-
Chlorination: Thionyl chloride is replaced with a Vilsmeier-Haack type reagent formed from cyanuric chloride and DMF. This solid reagent combination is easier to handle, and its primary byproduct, cyanuric acid, is a solid that can be easily filtered off, simplifying purification and avoiding toxic gas evolution.[6][7]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Bromo-6-hydroxymethylpyridine
-
Reagent Preparation: In a dry, nitrogen-flushed flask, add 2,6-dibromopyridine (1.0 eq). Dissolve in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C. Slowly add isopropylmagnesium chloride lithium chloride complex (1.05 eq) dropwise, maintaining the temperature. Allow the reaction to stir for 1-2 hours at this temperature.
-
Electrophilic Quench: Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Reduction & Workup: Cool the reaction back to 0 °C and slowly add sodium borohydride (NaBH₄) (1.5 eq). Stir for 1 hour. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-hydroxymethylpyridine.
Step 2: Synthesis of 2-Bromo-6-(chloromethyl)pyridine
-
Chlorinating Adduct Formation: In a separate flask, add cyanuric chloride (1.02 eq) to DMF (sufficient to dissolve) and stir for 1 hour at room temperature to form the active adduct.[6]
-
Chlorination Reaction: Dissolve the 2-bromo-6-hydroxymethylpyridine (1.0 eq) from Step 1 in dichloromethane (DCM). Add this solution to the cyanuric chloride•DMF adduct.[6]
-
Reaction Progression: Stir the reaction overnight at room temperature. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction with deionized water. Separate the organic and aqueous layers. Extract the aqueous layer with DCM (2x).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude material can be purified by column chromatography to yield pure 2-bromo-6-(chloromethyl)pyridine.[6]
Core Reactivity and Synthetic Applications
The synthetic utility of 2-bromo-6-(chloromethyl)pyridine stems from the ability to selectively address its two electrophilic centers. The chloromethyl group is significantly more reactive towards nucleophilic substitution than the 2-bromo position.[1] This allows for a predictable, stepwise functionalization.
Caption: Orthogonal reactivity pathways of 2-bromo-6-(chloromethyl)pyridine.
Pathway 1: Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group behaves as a benzylic-like halide, making it an excellent electrophile for Sₙ2 reactions.[9][10] The reaction proceeds via a concerted backside attack by a nucleophile, displacing the chloride leaving group.[11] This reaction is typically fast and occurs under mild conditions.
General Protocol: Sₙ2 Amination of 2-Bromo-6-(chloromethyl)pyridine
-
Setup: To a round-bottom flask, add 2-bromo-6-(chloromethyl)pyridine (1.0 eq) and dissolve in a polar aprotic solvent such as acetonitrile or DMF.
-
Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Pathway 2: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 2-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions.[12] The electron-withdrawing nature of the pyridine nitrogen facilitates the rate-determining oxidative addition of the Pd(0) catalyst to the C-Br bond.[13] This pathway enables the formation of C-C (Suzuki, Sonogashira, Heck), C-N (Buchwald-Hartwig), and other C-heteroatom bonds.[14][15][16]
General Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the boronic acid or ester coupling partner (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃, SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[12]
-
Reagent Addition: Add 2-bromo-6-(chloromethyl)pyridine (1.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).[12]
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) until starting material is consumed (monitor by TLC or LC-MS).
-
Workup & Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. The crude product is then purified via column chromatography.[12]
Applications in Drug Development and Materials Science
Bifunctional linkers are foundational to modern targeted therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[][18][19] 2-Bromo-6-(chloromethyl)pyridine serves as an archetypal scaffold for such linkers.
-
The chloromethyl group can be used to attach the linker to a payload molecule (e.g., a cytotoxic drug) via a stable bond.
-
The bromo-position can then be functionalized, for example, by coupling to a molecule that will attach to a targeting antibody or a ligand for an E3 ubiquitin ligase.[]
This stepwise approach allows for the modular and efficient assembly of highly complex and targeted molecular constructs.
Safety and Handling
As with all reactive chemical intermediates, proper handling is paramount.
-
Hazards: 2-Bromo-6-(chloromethyl)pyridine is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[4][5] It is a corrosive solid.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]
-
Handling: Avoid creating dust. Ensure adequate ventilation. All chemical products should be treated as having unknown hazards.[3]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[3]
References
-
Carberry, P., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]
-
Li, P., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 727356-19-6 | 2-Bromo-6-(chloromethyl)pyridine. Available at: [Link]
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]
-
Humeniuk, M. V., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
-
Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Journal of Organic Chemistry, 66(4), 1500-2. Available at: [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]
-
ResearchGate. (2025). (PDF) Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]
-
Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Bridging Molecules: The Role of Bifunctional Linkers in Chemical and Biomedical Applications. Available at: [Link]
-
Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. Available at: [Link]
- Google Patents. (n.d.). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.
-
Abu Ajaj, K., et al. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Bioconjugate Chemistry, 20(2), 390-6. Available at: [Link]
-
PubMed. (2017). A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines. Available at: [Link]
-
PubChem. (n.d.). 2,6-Bis(bromomethyl)pyridine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 2-bromo-6-(chloromethyl)pyridine | 727356-19-6 [sigmaaldrich.com]
- 5. 2-Bromo-6-(chloromethyl)pyridine | 727356-19-6 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 16. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
